(1S,2S)-2-(benzylamino)cyclopentanol
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Overview
Description
(1S,2S)-2-(benzylamino)cyclopentanol is a chiral compound with significant importance in organic chemistry. It features a cyclopentane ring substituted with a benzylamino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(benzylamino)cyclopentanol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone.
Reductive Amination: Cyclopentanone undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and optimized reaction conditions ensures the selective formation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(benzylamino)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Various nucleophiles (e.g., halides, alkoxides), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of (1S,2S)-2-(benzylamino)cyclopentanone.
Reduction: Formation of (1S,2S)-2-(benzylamino)cyclopentylamine.
Substitution: Formation of substituted cyclopentanol derivatives.
Scientific Research Applications
(1S,2S)-2-(benzylamino)cyclopentanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(benzylamino)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, influencing their activity. The hydroxyl group may also participate in hydrogen bonding, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(benzylamino)cyclopentanol
- (1S,2S)-2-(methylamino)cyclopentanol
- (1S,2S)-2-(benzylamino)cyclohexanol
Uniqueness
(1S,2S)-2-(benzylamino)cyclopentanol is unique due to its specific chiral configuration and the presence of both benzylamino and hydroxyl groups. This combination imparts distinct reactivity and binding properties, making it valuable in asymmetric synthesis and as a chiral ligand in various applications.
Properties
IUPAC Name |
(1S,2S)-2-(benzylamino)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVMDAESGIXLU-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470145 |
Source
|
Record name | (1S,2S)-2-(benzylamino)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-02-6 |
Source
|
Record name | (1S,2S)-2-(benzylamino)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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